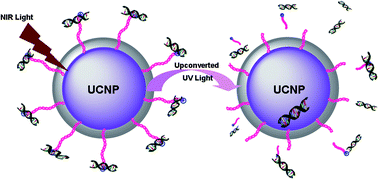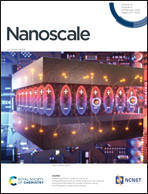NIR light controlled photorelease of siRNA and its targeted intracellular delivery based on upconversion nanoparticles†
Nanoscale Pub Date: 2012-10-30 DOI: 10.1039/C2NR32835F
Abstract
The most notable role of small interfering RNA (siRNA) is in RNA interference (RNAi) and post-transcriptional gene silencing, which leads to a surge of interest in RNAi for both biomedical research and therapeutic applications. However, “naked” siRNA cannot cross cellular membranes freely because of highly negative charges which limits its utility for gene therapy. In this work, a system of near-infrared (NIR) light-induced siRNA release from

Recommended Literature
- [1] Identification of potential biomarkers for diagnosis of syphilis from the cerebrospinal fluid based on untargeted metabolomic analysis†
- [2] Brønsted acid ionic liquid-catalyzed reductive Friedel–Crafts alkylation of indoles and cyclic ketones without using an external reductant†
- [3] Highly electrophilic silver carbenes
- [4] Singlet and triplet energy transfer dynamics in self-assembled axial porphyrin–anthracene complexes: towards supra-molecular structures for photon upconversion†
- [5] Carbon fiber-assisted iron carbide nanoparticles as an efficient catalyst via peroxymonosulfate activation for organic contaminant removal†
- [6] Matrix effects in immunobiosensor determination of clenbuterol in urine and serum
- [7] Mesoporous carbon hemispheres integrated with Fe–Gd nanoparticles for potential MR/PA imaging-guided photothermal therapy†
- [8] Combinatorial investigation of structural and optical properties of cation-disordered ZnGeN2†
- [9] Erratum
- [10] Mass and charge transfer kinetics and coulometric current efficiencies. Part III. Pattern theory and its application to oxidation-reduction electrode processes










